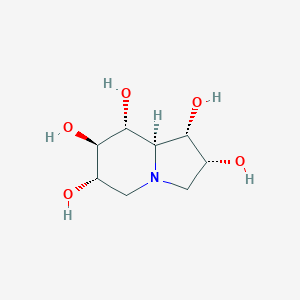
(-)-uniflorine A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-uniflorine A is a natural product found in Myrcia multiflora, Eugenia uniflora, and Eugenia hiemalis with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Researchers achieved a diastereoselective synthesis of putative uniflorine A, contributing to the understanding of its structure. This synthesis, using key steps like the Petasis borono-Mannich reaction and ring-closing metathesis, indicated an incorrect proposed structure for natural uniflorine A (Davis et al., 2004).
- Another study successfully synthesized (+)-uniflorine A, leading to a structural reassignment of (-)-uniflorine A, indicating its relation to other alkaloids (Ritthiwigrom & Pyne, 2008).
- Total synthesis of (-)-uniflorine A was accomplished, highlighting significant steps like regio- and stereoselective 1,3-dipolar cycloaddition, crucial for understanding the molecule's configuration (Parmeggiani et al., 2009).
Biological Activities and Applications
- A study on Eugenia uniflora L. (Myrtaceae) leaves, used as an antidiabetic agent, isolated uniflorines A and B, showing their inhibitory activities on the increase of plasma glucose level in mice. This research suggests potential medicinal applications of uniflorine A in diabetes management (Matsumura et al., 2000).
- Uniflorine A derivatives were synthesized and evaluated as potential inhibitors of insect trehalase, showing potential as non-toxic insecticides or fungicides. This highlights uniflorine A's application in agricultural pest control (D'Adamio et al., 2015).
Structural Reassessment and Implications
- A comprehensive review of spectroscopic studies and syntheses led to the structural revision of uniflorines A and B, aligning them with known pyrrolizidine alkaloids. This reassessment is critical for accurately understanding and utilizing these compounds in scientific research (Davis, Ritthiwigrom & Pyne, 2008).
Eigenschaften
Produktname |
(-)-uniflorine A |
|---|---|
Molekularformel |
C8H15NO5 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
(1S,2R,6S,7R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,6,7,8-pentol |
InChI |
InChI=1S/C8H15NO5/c10-3-1-9-2-4(11)7(13)8(14)5(9)6(3)12/h3-8,10-14H,1-2H2/t3-,4+,5-,6-,7-,8-/m1/s1 |
InChI-Schlüssel |
KSWHMQGAWBUNLD-XAZAIFFQSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@H]2N1C[C@@H]([C@H]([C@@H]2O)O)O)O)O |
Kanonische SMILES |
C1C(C(C2N1CC(C(C2O)O)O)O)O |
Synonyme |
uniflorine A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-Imidazole, 4-[3-[4-(trifluoromethyl)phenoxy]propyl]-](/img/structure/B1241396.png)
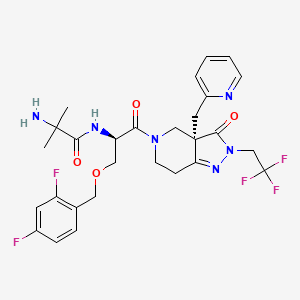
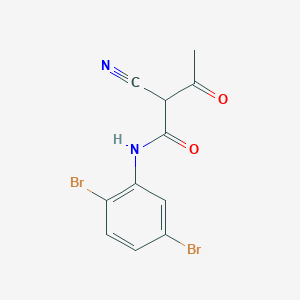
![Dimethyl-{2-[1-(3-methyl-pyridin-2-yl)-1H-imidazole-2-sulfinylmethyl]-phenyl}-amine](/img/structure/B1241400.png)
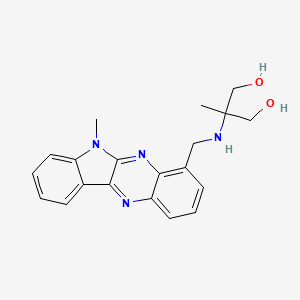
![3-(4-Chloro-2,6-dimethylphenyl)-1-heptyl-1-[[4-(3-methylbutyl)phenyl]methyl]urea](/img/structure/B1241405.png)
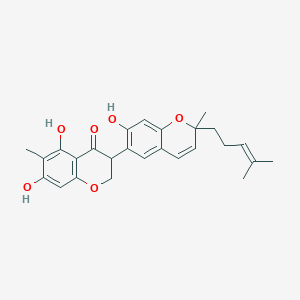
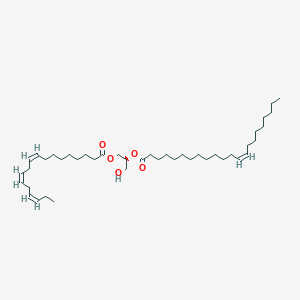
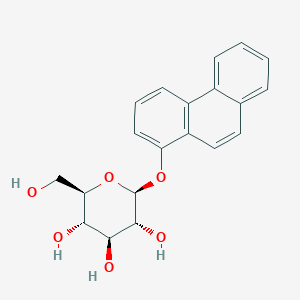
![2-[(4-nitrobenzyl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B1241411.png)
![(Z)-7-[(1R,2R,3R,4S)-3-[(E)-C-Methyl-N-(phenylcarbamothioylamino)carbonimidoyl]-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid](/img/structure/B1241415.png)
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(R)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241416.png)